propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
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Overview
Description
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of action
The compound “Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate” might interact with proteins or enzymes in the body due to its complex structure. For example, pyrazolo-pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical pathways
Depending on its target, “Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate” could potentially affect various biochemical pathways. For instance, if it targets CDK2, it might affect cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the sulfanyl group with propan-2-yl acetate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
- Propan-2-yl 2-{[2-(2,6-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
Uniqueness
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
propan-2-yl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12(2)24-18(23)11-25-19-17-10-16(21-22(17)8-7-20-19)15-9-13(3)5-6-14(15)4/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRNXJNSKAQTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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